1-(Trifluoromethanesulfonyl)imidazole

描述

Historical Context and Discovery of 1-(Trifluoromethanesulfonyl)imidazole (CF₃SO₂CH₂N₂)

The development of reagents like this compound is intrinsically linked to the broader advancements in organofluorine chemistry and the recognized utility of the trifluoromethylsulfonyl group in modifying the properties of organic molecules.

Significance of the Trifluoromethylsulfonyl Group in Organic Chemistry

The trifluoromethylsulfonyl group, commonly known as the triflyl group (–SO₂CF₃), is a cornerstone functional group in modern organic chemistry, valued for its profound electronic effects and exceptional utility as a leaving group. ontosight.aiwikipedia.orgdbpedia.org Its significance stems from a combination of the potent electron-withdrawing nature of the trifluoromethyl (–CF₃) moiety and the sulfonyl (–SO₂–) group. researchgate.netnih.gov

Key Properties and Significance:

Strong Electron-Withdrawing Effects: The triflyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This property is a result of the high electronegativity of the fluorine atoms, which inductively pull electron density through the sulfur atom. This strong induction significantly influences the reactivity of the molecule to which it is attached, often activating adjacent functional groups. nih.gov

Excellent Leaving Group Ability: The triflate anion (CF₃SO₃⁻), the conjugate base of triflic acid, is an exceptionally stable anion. wikipedia.org This stability is attributed to the delocalization of the negative charge across the three oxygen atoms through resonance, with further stabilization provided by the strong electron-withdrawing trifluoromethyl group. wikipedia.org Consequently, the triflate group is an excellent leaving group in nucleophilic substitution and elimination reactions. ontosight.aiwikipedia.org

High Acidity of N-H Bonds: When attached to a nitrogen atom, as in triflamides, the triflyl group's strong electron-withdrawing nature dramatically increases the acidity of the N-H bond. researchgate.netresearchgate.net This high NH-acidity makes these compounds useful in a variety of organic reactions. researchgate.netresearchgate.net

The triflyl group's unique electronic properties have led to its widespread use in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. ontosight.ai The related triflate group (–OTf) is also a premier leaving group in organic synthesis. wikipedia.orgontosight.ai

| Property of Trifluoromethylsulfonyl Group | Description | Consequence in Organic Chemistry |

|---|---|---|

| Strong Electron-Withdrawing Nature | The three highly electronegative fluorine atoms pull electron density away from the rest of the molecule through the sulfonyl group. nih.gov | Increases the electrophilicity of adjacent atoms and enhances the acidity of N-H or C-H bonds. researchgate.netnih.gov |

| Excellent Leaving Group Ability | The resulting triflate anion is highly stabilized through resonance and the inductive effect of the CF₃ group. wikipedia.org | Facilitates nucleophilic substitution and elimination reactions, often under mild conditions. ontosight.aiwikipedia.org |

| High Thermal and Chemical Stability | The carbon-fluorine and sulfur-oxygen bonds are very strong. | Allows for its use in a wide range of reaction conditions without decomposition. |

Overview of this compound as a Versatile Reagent

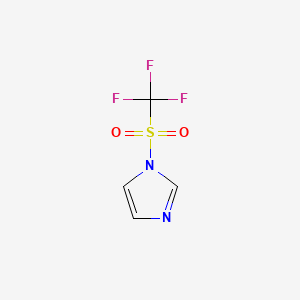

This compound is a heterocyclic compound that features an imidazole (B134444) ring substituted at one of the nitrogen atoms with a trifluoromethanesulfonyl group. This structural combination renders it a highly versatile and valuable reagent in organic synthesis. The presence of the potent trifluoromethylsulfonyl group makes the imidazole moiety an excellent leaving group.

The primary application of this compound is as a triflylating agent, used to introduce the trifluoromethylsulfonyl group into other molecules. chemimpex.com It serves as a potent electrophilic reagent due to the electron-deficient sulfur atom. chemimpex.com This reactivity allows it to readily react with nucleophiles, leading to the formation of new chemical bonds. Its utility is particularly noted in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of a triflyl group can significantly alter the biological activity of a molecule. chemimpex.com

Beyond its role as a triflylating agent, the unique properties imparted by the trifluoromethylsulfonyl group enhance the compound's thermal stability and reactivity, suggesting its potential utility in catalysis and materials science. chemimpex.com

Role of Imidazole Derivatives in Chemical Research

Imidazole is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. wisdomlib.orguobasrah.edu.iq Derivatives of imidazole are of immense importance and are ubiquitous in various fields of chemical research, from medicinal chemistry to materials science. nih.govlifechemicals.com

Key Roles of Imidazole Derivatives:

In Catalysis: Imidazole and its derivatives are effective catalysts for various organic reactions, such as the hydrolysis of esters. lifechemicals.comrsc.orgchemistry-online.com The imidazole ring can act as both a proton donor and acceptor, facilitating acid-base catalysis. nih.gov This catalytic activity is fundamental in many enzymatic processes, where the imidazole side chain of the amino acid histidine plays a crucial role in the active site. nih.gov

As Building Blocks in Synthesis: The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govlifechemicals.com Its derivatives are key building blocks for the synthesis of a wide array of biologically active compounds, including antifungal, antibacterial, and anticancer agents. wisdomlib.orgnih.gov

As Ligands in Coordination Chemistry: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making imidazole derivatives valuable ligands in the synthesis of metal-organic frameworks (MOFs) and other coordination complexes. lifechemicals.com These complexes themselves can have interesting catalytic or material properties.

As Leaving Groups: The imidazole ring can be employed as a leaving group in nucleophilic substitution reactions. nih.govresearchgate.net Its departure can sometimes be facilitated by protonation or quaternization of one of the nitrogen atoms, which increases its nucleofugacity. nih.gov

In Materials Science: Imidazole-based compounds are being explored for the development of sustainable materials, such as ionic liquids and polymers with high thermal stability and ionic conductivity. lifechemicals.comnumberanalytics.com

The versatility of the imidazole scaffold, stemming from its aromaticity, basicity, and ability to engage in hydrogen bonding, ensures its continued and expanding role in chemical research. nih.govnumberanalytics.com

| Area of Research | Role of Imidazole Derivatives | Examples/Significance |

|---|---|---|

| Medicinal Chemistry | Core scaffold in many pharmaceuticals. nih.govlifechemicals.com | Found in antifungal (e.g., clotrimazole), anticancer (e.g., nilotinib), and antihypertensive drugs. lifechemicals.comwikipedia.org |

| Catalysis | Act as nucleophilic or general acid-base catalysts. nih.govrsc.org | The histidine residue in enzymes utilizes its imidazole side chain for catalysis. nih.gov Used in synthetic reactions like ester hydrolysis. lifechemicals.comchemistry-online.com |

| Organic Synthesis | Versatile building blocks and intermediates. lifechemicals.com | Used in the synthesis of complex heterocyclic systems and as reagents for functional group transfer. uobasrah.edu.iqnih.gov |

| Materials Science | Components of ionic liquids and polymers. lifechemicals.comnumberanalytics.com | Imidazolium-based ionic liquids are investigated as electrolytes in batteries. researchgate.net Imidazole-based polymers can exhibit high thermal stability. numberanalytics.com |

| Coordination Chemistry | Ligands for metal ions. lifechemicals.com | Formation of metal-organic frameworks (MOFs) and catalysts for various metal-mediated reactions. lifechemicals.com |

Structure

3D Structure

属性

IUPAC Name |

1-(trifluoromethylsulfonyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O2S/c5-4(6,7)12(10,11)9-2-1-8-3-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGABUCCNCBMODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183726 | |

| Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29540-81-6 | |

| Record name | 1-[(Trifluoromethyl)sulfonyl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29540-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029540816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29540-81-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 29540-81-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(trifluoromethyl)sulphonyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-((TRIFLUOROMETHYL)SULPHONYL)-1H-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E5ZM4CKV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Studies of 1 Trifluoromethanesulfonyl Imidazole

1-(Trifluoromethanesulfonyl)imidazole as a Triflating Agent

This compound belongs to a class of reagents used for triflation, the process of introducing a trifluoromethanesulfonyl (triflyl or Tf) group onto a substrate. The triflate group is an excellent leaving group in nucleophilic substitution and metal-catalyzed coupling reactions due to the high electron-withdrawing nature of the CF3 group. nih.gov Triflation typically involves the reaction of a compound containing an acidic proton, such as an alcohol or amine, with a triflyl source. While triflic anhydride (B1165640) is a common and highly reactive triflating agent, reagents like this compound offer alternative reactivity and handling properties.

The reaction of trifluoromethanesulfonyl sources with nitrogen nucleophiles, such as protic amines, yields trifluoromethanesulfonamides (triflamides). nih.gov These compounds are significant in the development of drugs and agrochemicals. nih.gov The reaction involves the displacement of the imidazole (B134444) group from this compound by the amine nucleophile. The high basicity of amines facilitates this reaction. The use of a base is often employed to deprotonate the amine, increasing its nucleophilicity and driving the reaction to completion. The general transformation can be represented as the reaction between an amine (R-NH₂) and the triflating agent to produce the corresponding N-triflyl derivative (R-NHTf).

In broader studies of triflation, the chemoselectivity between amines and other functional groups has been explored. For instance, using trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F) in a MeCN:H₂O mixture, phenols are selectively triflylated while amines remain unaffected. chemrxiv.org This selectivity is attributed to different reaction pathways for phenols (as phenolates) and amines. chemrxiv.org For amines, ab initio metadynamics simulations suggest a hydrogen-bonded termolecular transition state is involved in the triflylation process. nih.gov

Phenolic compounds can be converted into their corresponding aryl triflates through reaction with a triflating agent. This transformation is valuable as it converts the poor leaving group, hydroxyl, into an excellent triflate leaving group, enabling subsequent cross-coupling reactions. The reaction generally proceeds by deprotonating the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic sulfur atom of the triflating agent.

Studies using trifluoromethanesulfonyl fluoride gas, generated ex situ, have demonstrated efficient and chemoselective triflation of a wide variety of phenols. chemrxiv.orgnih.gov This method has proven effective for both electron-rich and electron-deficient monosubstituted phenols, as well as sterically hindered substrates. nih.gov The conditions are often mild, and in many cases, the desired aryl triflates are obtained in high purity after a simple extractive work-up. nih.gov The table below summarizes the triflation of various phenolic compounds using this method.

Table 1: Triflation of Various Phenolic Compounds. Data sourced from nih.gov.

Enol triflates are synthesized from ketones or other carbonyl compounds. This transformation is a key step in many synthetic sequences, as the enol triflate can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), effectively acting as a vinyl halide equivalent. The formation involves the deprotonation of the α-carbon of the carbonyl group by a strong base to form an enolate, which then reacts with a triflating agent.

The choice of base and reaction conditions can control the regioselectivity of enolate formation (kinetic vs. thermodynamic enolate), leading to different enol triflate isomers. Common triflating agents for this purpose include triflic anhydride and N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). researchgate.net For instance, the reaction of cyclohexanone (B45756) with N-phenyl(trifluoromethanesulfonamide) in the presence of sodium bis(trimethylsilyl)amide (NaHMDS) yields the corresponding enol triflate. researchgate.net Triflic anhydride itself is a highly effective agent for activating cyclic amides for various transformations. researchgate.net

Mechanisms of Trifluoromethylation Reactions Involving Trifluoromethanesulfonyl Sources

Trifluoromethanesulfonyl compounds, such as trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), can serve as sources of the trifluoromethyl group (CF₃) for trifluoromethylation reactions, rather than as triflating agents. nih.govbeilstein-journals.org These reactions proceed through different mechanistic pathways, often involving radical intermediates. beijingyuji.com

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (CF₃•), which is a reactive, electrophilic, and pyramidal species. wikipedia.org This radical can be generated from various trifluoromethanesulfonyl precursors under different conditions.

From CF₃SO₂Cl : Under photoredox catalysis with an iridium or ruthenium catalyst, CF₃SO₂Cl can be reduced to generate the CF₃ radical and a chloride anion, with the extrusion of sulfur dioxide (SO₂). nih.gov The generated CF₃ radical then adds to a substrate, such as an alkene or (hetero)arene. nih.gov For example, in the C-H trifluoromethylation of heteroaromatics, a photocatalyst absorbs visible light and is excited. This excited state is oxidatively quenched by CF₃SO₂Cl to form the catalyst in a higher oxidation state and the CF₃ radical. The CF₃ radical adds to the heteroaromatic ring, and a subsequent oxidation and deprotonation sequence yields the trifluoromethylated product. nih.gov

From CF₃SO₂Na : Sodium trifluoromethanesulfinate is a versatile source of CF₃ radicals, often generated using an oxidant. For instance, in the presence of an oxidant like tert-butyl hydroperoxide and a copper catalyst, CF₃SO₂Na generates a CF₃ radical. nih.gov This radical can then add to an electron-rich C=C double bond. The resulting radical intermediate is oxidized by Cu(II) via a single electron transfer (SET) to a carbocation, which then undergoes further reaction to yield the final product. nih.gov Similarly, Mn(OAc)₃ can be used to generate the CF₃ radical from CF₃SO₂Na for the trifluoromethylation of coumarins. nih.gov

A general pathway for radical trifluoromethylation of an alkene can be summarized as:

Generation of CF₃• from a trifluoromethanesulfonyl source (e.g., CF₃SO₂Na + oxidant).

Addition of CF₃• to the alkene to form a carbon-centered radical intermediate.

Oxidation of the radical intermediate to a carbocation.

Trapping of the carbocation by a nucleophile or elimination to afford the final product.

Oxidative trifluoromethylation describes a process where a nucleophilic substrate reacts with a nucleophilic trifluoromethylating reagent in the presence of an oxidant. nih.gov This approach provides a complementary strategy to traditional methods. The mechanism often involves the formation of a trifluoromethyl radical, followed by oxidative steps.

For example, the direct 1,2-oxidative trifluoromethylation of olefins can be achieved using a CF₃ source and an oxidant like molecular oxygen (O₂). mdpi.com A proposed mechanism involves the generation of a CF₃ radical, which adds to the olefin to form a benzylic radical intermediate. mdpi.com This radical is then trapped by O₂ to form a peroxy radical, which subsequently undergoes further transformations to yield an α-trifluoromethyl ketone. mdpi.com The addition of radical trapping agents like TEMPO can suppress these reactions, providing evidence for a free radical pathway. mdpi.com

Role of Imidazole in Catalytic Processes

The imidazole ring, a core component of the amino acid histidine, plays a crucial role in numerous enzymatic catalytic processes. nih.gov Its ability to act as an acid, base, or nucleophile allows it to facilitate reactions that would otherwise be kinetically unfavorable. nih.gov

Imidazole as an Acid, Base, or Nucleophilic Catalyst

Imidazole is an amphoteric molecule, meaning it can function as both an acid and a base. youtube.comwikipedia.org The nitrogen atom with a lone pair of electrons can act as a base, accepting a proton to form the imidazolium (B1220033) cation. wikipedia.org Conversely, the proton on the other nitrogen can be donated, allowing imidazole to act as an acid. wikipedia.org This dual functionality is central to its catalytic activity.

In its neutral form, imidazole can act as a nucleophilic catalyst by attacking an electrophilic center, leading to the formation of an acylated or phosphorylated intermediate. This intermediate is subsequently hydrolyzed, regenerating the imidazole catalyst. nih.gov As an acid catalyst, the protonated imidazolium ion can facilitate the departure of a leaving group through hydrogen transfer. nih.gov

Catalysis in Acyl Transfer Reactions

Imidazole is a well-known catalyst for acyl transfer reactions. nih.govsemanticscholar.org It facilitates the transfer of an acyl group from a donor molecule to an acceptor. The catalytic mechanism involves the nucleophilic attack of the imidazole nitrogen on the carbonyl carbon of the acyl donor, forming a reactive acyl-imidazole intermediate. youtube.com This intermediate is more susceptible to nucleophilic attack by the final acceptor molecule than the original acyl donor, thus accelerating the reaction.

Studies have shown that in aprotic media, relatively high concentrations of imidazole are required for effective catalysis. nih.gov This is because imidazole must act as both a proton donor and acceptor to stabilize intermediates and facilitate the departure of leaving groups. nih.gov The reaction of micelles of a histidine-bearing surfactant with p-nitrophenyl acetate (B1210297) in phosphate-buffered media proceeds entirely through acyl transfer to the imidazole ring, with no evidence of general-base catalysis. rsc.org

Phosphoryl Transfer Mediated by Imidazole

Phosphoryl transfer reactions are fundamental to many biological processes, including signal transduction and energy metabolism. nih.gov Imidazole and its derivatives can mediate these reactions. Phosphorimidazolides, where a phosphoryl group is attached to an imidazole nitrogen, are reactive intermediates in some enzyme-catalyzed phosphoryl transfer reactions. wikipedia.org

The imidazole-mediated cleavage of phosphate (B84403) diesters is a key aspect of the mechanism of enzymes like Phospholipase D. This process involves the nucleophilic attack of an imidazole group on the phosphorus atom of the substrate, forming a phosphoimidazole intermediate. This intermediate then reacts with an external nucleophile to complete the transfer. Studies on model systems, such as the cleavage of ortho-(2'-imidazolyl)naphthyl aryl phosphates, have provided insights into the transition state features of this catalytic step. The formation of imidazole phosphate from orthophosphate under mild prebiotic conditions has also been demonstrated, suggesting a potential role for imidazole in the origins of life. researchgate.net

Interactions and Conformations in Imidazolium-Based Compounds

The interactions and conformations of imidazolium-based compounds, such as ionic liquids, are crucial to their properties and applications. These are governed by a combination of electrostatic forces, hydrogen bonding, and dispersion interactions.

Cation-Anion Interactions and Hydrogen Bonding

In imidazolium-based ionic liquids, strong electrostatic interactions exist between the imidazolium cation and the counter-anion. mdpi.com Hydrogen bonding is a significant feature, with the protons on the imidazolium ring, particularly at the C2 position, acting as hydrogen bond donors to the anion. researchgate.netrsc.org The extent and strength of these hydrogen bonds are influenced by the nature of the anion. researchgate.netrsc.org

Crystallographic studies of salts like 1-ethyl-3-methylimidazolium (B1214524) halides have revealed extended hydrogen-bonded networks between the cations and anions. rsc.orgscispace.com These interactions significantly influence the physical properties of the ionic liquids, such as their melting points and viscosity. researchgate.net The interplay between cation-anion interactions and interactions with other molecules, like water or CO2, is also a key area of research, particularly for applications in CO2 capture. researchgate.netnih.gov

Computational Studies (DFT, Ab Initio Molecular Dynamics) on Imidazole Systems

Computational methods, such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), are powerful tools for investigating the structure, reactivity, and dynamics of imidazole-based systems at the molecular level. researchgate.netresearchgate.net

DFT calculations have been employed to study:

The electronic structure and reactivity of imidazole derivatives. researchgate.netnih.gov

The geometries and vibrational frequencies of metal complexes containing imidazole-based ligands. mdpi.com

The interaction energies and charge transfer in imidazole-containing systems. tandfonline.com

The conformational preferences of molecules containing imidazole rings, such as in heme systems. researchgate.net

Ab initio molecular dynamics simulations provide insights into the dynamic behavior of these systems, including:

Proton transfer events and hydrogen bond dynamics in ionic liquid-water mixtures. brehm-research.de

The influence of the cation and anion structure on the properties of ionic liquids. aip.org

The solvation of molecules like cellulose (B213188) in imidazolium-based ionic liquids. acs.org

The tribological performance of these liquids as lubricants. mdpi.com

These computational studies complement experimental findings and provide a deeper understanding of the fundamental interactions and processes occurring in imidazolium-based compounds.

Applications of 1 Trifluoromethanesulfonyl Imidazole and Its Derivatives in Organic Synthesis

General Reagent in Organic Chemistry for Introducing Trifluoromethanesulfonyl Groups

1-(Trifluoromethanesulfonyl)imidazole is widely recognized as a potent electrophilic reagent for the introduction of the trifluoromethanesulfonyl (Tf) group, a process known as triflation. The triflyl group is an excellent leaving group, and its introduction can dramatically alter the reactivity of a molecule. The reaction typically involves the nucleophilic attack of a substrate, such as an alcohol or a phenol (B47542), on the sulfur atom of this compound, leading to the formation of a triflate and imidazole (B134444).

The mechanism of triflation using this compound is advantageous due to its mild reaction conditions and the generation of neutral imidazole as a byproduct, which can be easily removed. This contrasts with other triflating agents like triflic anhydride (B1165640), which produces triflic acid as a byproduct, necessitating the use of a base that can complicate the reaction mixture.

Table 1: Comparison of Triflylating Agents

| Reagent | Byproduct | Reaction Conditions |

| This compound | Imidazole | Mild, often neutral |

| Trifluoromethanesulfonic anhydride | Trifluoromethanesulfonic acid | Often requires a non-nucleophilic base |

| N-Phenyl-bis(trifluoromethanesulfonimide) | N-Phenyltrifluoromethanesulfonimide anion | Mild, often used for kinetic control |

Enhancing Reactivity and Selectivity of Organic Compounds

The introduction of a trifluoromethanesulfonyl group by this compound significantly enhances the reactivity of organic compounds. Alcohols and phenols, which are generally poor leaving groups, are converted into triflates, which are among the best leaving groups in organic chemistry. This transformation facilitates a wide range of subsequent reactions, including nucleophilic substitutions and elimination reactions.

Furthermore, the use of this compound can influence the selectivity of reactions. In complex molecules with multiple reactive sites, the selective triflation of one functional group allows for its specific modification while leaving other groups intact. This chemoselectivity is crucial in the total synthesis of natural products and other complex organic molecules. For instance, the selective triflation of a less hindered alcohol in a diol can direct the subsequent introduction of a nucleophile to that specific position.

Synthesis of Pharmaceuticals and Agrochemicals

The versatility of this compound as a triflating agent has made it an indispensable tool in the synthesis of a wide array of pharmaceuticals and agrochemicals.

Building Block in Pharmaceutical Development

In pharmaceutical development, this compound serves as a key reagent for the synthesis of various drug candidates and active pharmaceutical ingredients (APIs). The triflate group, introduced by this reagent, is a versatile intermediate that can be readily converted into other functional groups, enabling the construction of complex molecular architectures.

While direct synthesis routes for many blockbuster drugs may not explicitly list this compound, the underlying triflation chemistry it enables is fundamental. For example, the synthesis of certain COX-2 inhibitors and angiotensin II receptor blockers often involves the formation of an aryl triflate as a key intermediate for subsequent cross-coupling reactions. rsc.orgmdpi.comnih.govmdpi.combrieflands.com

Table 2: Examples of Pharmaceutical Scaffolds Synthesized via Triflate Intermediates

| Drug Class | Key Intermediate | Subsequent Reaction |

| COX-2 Inhibitors (e.g., Celecoxib analogues) | Aryl triflate | Suzuki or Stille Coupling |

| Angiotensin II Receptor Blockers (e.g., Losartan analogues) | Aryl triflate | Suzuki or Negishi Coupling |

| Tyrosine Kinase Inhibitors (e.g., Imatinib analogues) | Aryl triflate | Buchwald-Hartwig Amination |

Development of Herbicides and Pesticides

In the agrochemical sector, this compound and related triflating agents are employed in the synthesis of novel herbicides and pesticides. The introduction of a trifluoromethyl or a trifluoromethanesulfonyl group can significantly enhance the biological activity and metabolic stability of these compounds.

For instance, the synthesis of certain pyridine-based herbicides and pyrazole-containing fungicides often involves the strategic use of triflation to build the core structures or to introduce key functional groups that are essential for their herbicidal or fungicidal activity. nih.govresearchgate.netnih.govwho.intinvasive.org Trifluoromethanesulfonamide derivatives, which can be synthesized from triflates, have shown potent herbicidal activity. nih.gov

Coupling Reactions

Aryl and vinyl triflates, readily prepared from phenols and ketones using this compound, are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Aryl triflates couple efficiently with boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds. This reaction is widely used in the synthesis of pharmaceuticals and advanced materials. sioc-journal.cnunits.itgoogle.comgoogle.com

Heck Reaction: The palladium-catalyzed reaction of aryl or vinyl triflates with alkenes is a versatile method for the formation of new carbon-carbon bonds. This reaction has been successfully applied to the synthesis of complex natural products and substituted olefins. rsc.orgnih.govresearchgate.netnih.gov

Stille Coupling: This reaction involves the coupling of aryl or vinyl triflates with organostannanes, catalyzed by palladium. It is known for its tolerance of a wide range of functional groups. nih.gov

Buchwald-Hartwig Amination: Aryl triflates can undergo palladium-catalyzed amination with primary or secondary amines to form arylamines, which are important structural motifs in many biologically active molecules.

Table 3: Overview of Coupling Reactions with Aryl Triflates

| Coupling Reaction | Reactants | Catalyst System | Product |

| Suzuki-Miyaura | Aryl triflate, Boronic acid/ester | Pd catalyst, Base | Biaryl |

| Heck | Aryl triflate, Alkene | Pd catalyst, Base | Substituted alkene |

| Stille | Aryl triflate, Organostannane | Pd catalyst | Biaryl or vinylarene |

| Buchwald-Hartwig | Aryl triflate, Amine | Pd catalyst, Base, Ligand | Arylamine |

Synthesis of Heterocyclic Compounds

This compound and the triflates derived from its use are instrumental in the synthesis of a diverse range of heterocyclic compounds. The enhanced reactivity of the triflate group facilitates cyclization reactions and the introduction of substituents onto heterocyclic rings.

Imidazoles and Triazoles: The activation of substrates via triflation can be a key step in the construction of imidazole and triazole rings, which are prevalent in many pharmaceuticals and agrochemicals. For example, triflates can be displaced by nitrogen nucleophiles in intramolecular cyclizations to form these heterocycles. patsnap.comnih.govnih.govbeilstein-journals.orgnih.gov

Pyridines and Quinolines: The synthesis of substituted pyridines and quinolines can be achieved through cross-coupling reactions of pyridyl and quinolyl triflates. These triflates are typically prepared from the corresponding hydroxypyridines and hydroxyquinolines using a triflating agent like this compound. researchgate.netresearchgate.netresearchgate.netmagtechjournal.comresearchgate.netnih.govgoogle.com

The ability to functionalize these core heterocyclic structures is of paramount importance in medicinal chemistry for the fine-tuning of a drug's pharmacological properties.

Fused Imidazole Systems

Information regarding the direct application of this compound in the synthesis of fused imidazole systems is not extensively documented in available research. The construction of fused imidazole rings, such as benzimidazoles, purines, and imidazo[1,2-a]pyridines, is generally accomplished through methods like the Pictet-Spengler reaction, annulation of an imidazole ring with a saturated fragment, or via multicomponent reactions promoted by various catalysts. nih.govbohrium.comorganic-chemistry.orgnih.gov

Polysubstituted Imidazoles

The use of this compound as a key reagent for the synthesis of polysubstituted imidazoles is not a commonly reported method. The prevailing strategies for synthesizing these structures, such as 2,4,5-trisubstituted imidazoles, often rely on one-pot, multicomponent reactions like the Radziszewski reaction or Debus-Radziszewski synthesis. researchgate.netresearchgate.netnih.gov These reactions typically involve the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonia (B1221849) or a primary amine, often facilitated by a catalyst such as Bismuth(III) triflate or Ytterbium(III) triflate. scirp.org

Diazo Transfer Reactions

One of the most significant applications of this compound derivatives is in diazo transfer reactions. Specifically, salts of imidazole-1-sulfonyl azide (B81097), such as the hydrochloride, hydrogen sulfate (B86663), and tetrafluoroborate (B81430) salts, have been developed as highly effective diazo transfer reagents. These compounds are often used as safer, more stable, and more economical alternatives to the traditionally used but potentially explosive triflyl azide (TfN₃).

Imidazole-1-sulfonyl azide salts have demonstrated equal reactivity to triflyl azide in their capacity to act as a "diazo donor". scirp.org They are conveniently crystalline, shelf-stable solids that can be prepared on a large scale from inexpensive materials. scirp.org The hydrogen sulfate salt, in particular, is noted for its enhanced stability, avoiding the handling of potentially explosive intermediates or byproducts. Mechanistic studies, including ¹⁵N NMR labeling experiments, have confirmed that these reactions proceed via a diazo transfer pathway.

Conversion of Primary Amines to Azides

A primary and widely utilized application of imidazole-1-sulfonyl azide salts is the efficient conversion of primary amines into their corresponding azides. scirp.org This transformation is crucial in many areas of organic synthesis, including the preparation of precursors for "click chemistry," peptide conjugation, and bioorthogonal labeling. scirp.org The reaction is typically catalyzed by salts of copper(II), nickel(II), zinc(II), or cobalt(II) and works for a wide variety of primary amines, affording azides in good to excellent yields. scirp.org

The use of imidazole-1-sulfonyl azide hydrogen sulfate provides a considerable advantage over other diazo transfer reagents due to its impact stability, cost-effectiveness, and ease of handling. This method has been successfully applied to a broad range of substrates, from simple amines to complex molecules like amino acids, peptides, and amine-functionalized resins.

| Primary Amine Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | Imidazole-1-sulfonyl azide HCl, CuSO₄, K₂CO₃, MeOH/CH₂Cl₂ | Benzyl azide | 98 | scirp.org |

| D-Glucosamine hydrochloride | Imidazole-1-sulfonyl azide | 2-azido-2-deoxy-D-glucopyranose | 85 | |

| (R)-α-Methylbenzylamine | Imidazole-1-sulfonyl azide HCl, CuSO₄, K₂CO₃, MeOH/CH₂Cl₂ | (R)-(1-Azidoethyl)benzene | 98 | scirp.org |

| Aniline | Imidazole-1-sulfonyl azide HCl, CuSO₄, K₂CO₃, MeOH/CH₂Cl₂ | Phenyl azide | 92 | scirp.org |

| Peptide Lysine Residue | Imidazole-1-sulfonyl azide hydrogen sulfate, CuSO₄, aq. buffer (pH 8.5) | Azidolysine-containing peptide | Quantitative |

Generation of Intermediary Diazo Functional Groups

In addition to converting amines, imidazole-1-sulfonyl azide reagents are effective in transforming compounds with activated methylene (B1212753) groups into diazo compounds. This reaction typically occurs under basic conditions and provides a crucial pathway for synthesizing diazo intermediates. These intermediates are valuable in subsequent reactions, such as cyclopropanations, Wolff rearrangements, and X-H insertion reactions.

The generation of intermediary diazo functional groups using these reagents has been applied in the total syntheses of complex natural products, including (−)-ephedradine A and (±)-aspidophytine. This underscores the reagent's utility and compatibility with sensitive and complex molecular architectures.

Modification of Polymers and Materials

Derivatives of this compound play a role in the modification and functionalization of polymers and solid-phase materials. A key application in this area is the use of imidazole-1-sulfonyl azide hydrochloride for the preparation of azido-functionalized solid supports. An efficient, mild, and copper-free diazo-transfer method can be implemented on various amine-functionalized resins, covering a broad range of hydrophobicity. This process converts the primary amino groups on the resin surface into azide groups.

These azido (B1232118) resins are valuable platforms for solid-phase synthesis. For example, they can be used for the conjugation of linkers, peptides, or other molecules using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Furthermore, related sulfonyl (trifluoromethanesulfonyl)imide (STFSI) structures are utilized in the development of advanced polymer electrolytes for battery applications. For instance, zwitterions containing an imidazolium (B1220033) cation and a sulfonyl(trifluoromethanesulfonyl)imide anion have been synthesized and used as additives to improve the electrochemical properties of solid polymer electrolytes. Similarly, polymers functionalized with sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide have been investigated as single-ion conductive polymer electrolytes (SIPEs) for quasi-solid-state sodium batteries.

Advanced Research Areas and Future Directions

Application in Ionic Liquids for Energy Storage Systems

Ionic liquids (ILs) derived from 1-(Trifluoromethanesulfonyl)imidazole are promising candidates for electrolytes in various energy storage devices due to their inherent characteristics, such as high thermal stability, wide electrochemical stability windows, and low volatility.

The quest for safer and higher-performance lithium-ion batteries has driven research into non-flammable and electrochemically stable electrolytes. Imidazolium-based ionic liquids, particularly those incorporating the bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion, have emerged as promising alternatives to conventional organic carbonate electrolytes. researchgate.netdtu.dk These ILs can enhance the safety and energy storage capacity of LIBs. dtu.dk

Research has shown that imidazolium-based ILs can possess thermal stability exceeding 200°C and electrochemical stability up to 4.6 V versus a metallic lithium anode, making them suitable for modern LIBs. pw.edu.pl For instance, 1,3-dimethylimidazolium (B1194174) bis(trifluoromethanesulfonyl)imide ([MMIm][TFSI]) has been investigated as a stable electrolyte solvent, demonstrating an electrochemical stability window (ESW) of 4.65 V and an ionic conductivity of 9.53 mS cm⁻¹. nih.govacs.orgox.ac.uk The addition of lithium salts, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), to these ILs is a common strategy to create functional electrolytes. dtu.dk The concentration of the lithium salt significantly influences the electrolyte's properties, including density, viscosity, and the crucial lithium-ion transference number. dtu.dk Generally, as the concentration of LiTFSI increases, the density and viscosity of the IL electrolyte also increase. dtu.dk

Table 1: Properties of Imidazolium-Based Ionic Liquid Electrolytes for Batteries

| Ionic Liquid System | Property | Value | Reference |

|---|---|---|---|

| [MMIm][TFSI] with TMAF | Electrochemical Stability Window (ESW) | 4.65 V | nih.govacs.org |

| [MMIm][TFSI] with TMAF | Ionic Conductivity | 9.53 mS cm⁻¹ | nih.govacs.org |

| [MMIm][TFSI] with TMAF | Thermal Stability | Up to 400 °C | nih.govacs.org |

| Imidazole-derived salts | Thermal Stability | > 200 °C | pw.edu.pl |

This table is interactive. Click on the headers to sort the data.

Protic ionic liquids (PILs), formed by the proton transfer from a Brønsted acid to a Brønsted base, are being explored as proton-conducting materials for high-temperature proton exchange membrane fuel cells (PEMFCs). nih.govresearchgate.net These materials offer the potential for anhydrous proton conduction, overcoming the limitations of water-based systems at temperatures above 100°C. nih.govmcmaster.ca

Ionic liquids and melts prepared by combining benzimidazole (B57391) with bis(trifluoromethanesulfonyl)imide have shown promise in this area. nih.govresearchgate.net For example, a protic IL created from benzimidazolium (bzlm) and TFSI exhibited thermal stability up to 350°C and a proton conductivity of 8.3 mS/cm at 140°C. nih.gov Similarly, protic ILs made from imidazole (B134444) and TFSI have demonstrated thermal stability over 300°C. researchgate.net The mechanism of proton conduction in these systems can involve both the "vehicular" diffusion of the imidazolium (B1220033) ion and the "Grotthuss" hopping mechanism, with the latter becoming more significant in base-rich compositions. researchgate.net Embedding imidazole within microporous structures is another strategy to create solid-state proton conductors for fuel cells. rsc.org

Table 2: Conductivity of Protic Ionic Liquids for Fuel Cell Applications

| Protic Ionic Liquid System | Temperature (°C) | Conductivity (mS/cm) | Reference |

|---|---|---|---|

| [bzIm][TFSI] | 140 | 8.3 | nih.gov |

| [EMIM][TFSI] | Not Specified | 5.4 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Solid polymer electrolytes (SPEs) offer a pathway to all-solid-state lithium-ion batteries, enhancing safety by eliminating flammable liquid electrolytes. Incorporating imidazolium-based ionic liquids into polymer matrices can significantly improve their ionic conductivity. The introduction of imidazole moieties into a polymer structure has been studied for its effect on lithium-ion conduction. bohrium.com

Table 3: Lithium Transference Numbers in Ionic Liquid-Based Electrolytes

| Electrolyte System | Max. Apparent tLi+ | Molar Ratio (x = nLi-TFSI / (nLi-TFSI + nIL)) | Reference |

|---|---|---|---|

| BMP-TFSI / Li-TFSI | > Recent Studies | 0.377 | researchgate.netuni-muenster.denih.gov |

This table is interactive. Click on the headers to sort the data.

Catalytic Applications in Modern Organic Synthesis

Imidazolium-based structures derived from this compound are also valuable in the field of catalysis, serving as precursors to N-heterocyclic carbenes (NHCs) or as ionic liquid catalysts themselves. mst.edumdpi.com

The development of chiral catalysts for asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. mdpi.commdpi.com Chiral ionic liquids (CILs), including those based on imidazolium scaffolds, have been designed and employed as catalysts and chiral reaction media to induce enantioselectivity in various organic reactions. mst.eduresearchgate.net

Imidazolium-salt-tagged chiral ligands have been synthesized and used in transition-metal catalysis, demonstrating enhanced recoverability compared to their unsupported counterparts. mdpi.com For example, an imidazolium-tagged chiral bisphosphine rhodium complex was effective in the asymmetric hydrogenation of N-acetylphenylethenamine. mdpi.com Furthermore, chiral N-heterocyclic carbenes, generated from chiral imidazolium or triazolium salts, have become powerful tools in asymmetric organocatalysis for reactions such as enantioselective sulfonylation. frontiersin.org The modular nature of these catalysts allows for fine-tuning of their structure to optimize enantioselectivity. nih.gov

Imidazolium-based ionic liquids, particularly dicationic ILs, are gaining traction as organocatalysts. mdpi.com These compounds can be functionalized to act as acidic or basic catalysts. For instance, a sulfo-functionalized imidazolium ionic solid, 1,3-bis(sulfomethyl)imidazole, has been shown to be an effective metal-free acid catalyst for sustainable organic syntheses, such as the Friedländer reaction for quinoline (B57606) synthesis and allylic substitution of alcohols. nih.govmdpi.comua.es The catalytic activity of these materials can be superior to that of their carboxy-functionalized analogs. nih.govmdpi.comua.es

The structure of imidazolium-based ILs, including the nature of the cation, anion, and any linking spacer in dicationic systems, can be tailored to optimize physicochemical properties like solubility and acidity, thereby enhancing their catalytic performance. mdpi.com These ILs are often considered "green solvents" and catalysts due to their low vapor pressure and potential for recyclability. mdpi.com

Material Science Applications

The unique electronic and chemical properties of the trifluoromethanesulfonyl group combined with the aromatic imidazole ring make this compound and related compounds valuable in advanced materials science. These applications range from enhancing the durability of polymers to modifying the electronic properties of novel materials like graphene.

Modification of Polymers for Improved Thermal Stability and Chemical Resistance

The incorporation of trifluoromethanesulfonyl imide moieties into polymer structures is a key strategy for developing materials with enhanced thermal and chemical resilience. This is particularly relevant in the field of polymer electrolytes for energy storage devices. The bulky, charge-delocalized bis(trifluoromethanesulfonyl)imide (TFSI) anion, a close relative of the functional group in this compound, contributes significantly to the stability of these systems.

Research into solid polymer electrolytes (SPEs) frequently involves the use of poly(ethylene oxide) (PEO) combined with lithium bis(trifluoromethylsulfonyl)imide (LiTFSI). The addition of LiTFSI not only provides the necessary charge carriers but also influences the polymer's thermal properties by affecting its crystallinity, which can lead to higher chain mobility and improved processability. mdpi.com Studies have shown that low-molecular-weight PEO is particularly suitable for thermal processing as a solid electrolyte when combined with LiTFSI. mdpi.com

Furthermore, the development of ionic liquid-based polymers demonstrates the high thermal stability imparted by these structures. For instance, the copolymerization of ionic liquid monomers, such as ethylmethylimidazolium bis(trifluoromethanesulfonyl)imide, can produce transparent polymer films that exhibit no thermal degradation at temperatures up to 400°C. researchgate.net Similarly, single-ion conducting polymer electrolytes (SIPEs) based on sodium 4-styrene sulfonyl(trifluoromethanesulfonyl)imide have been synthesized, resulting in flexible, quasi-solid-state membranes with thermal stability up to 280°C. rsc.org These findings underscore the effectiveness of the trifluoromethanesulfonyl imide group in creating robust polymers for demanding applications.

| Polymer System | Key Components | Reported Thermal Stability | Reference |

|---|---|---|---|

| Single-Ion Conducting Polymer Electrolyte (SIPE) | Sodium 4-styrene sulfonyl(trifluoromethanesulfonyl)imide (NaSTFSI), PVDF-HFP | Stable up to 280 °C | rsc.org |

| Ionic Liquid-Based Polymer Film | Ethylmethylimidazolium bis(trifluoromethanesulfonyl)imide | No degradation up to 400 °C | researchgate.net |

| Solid Polymer Electrolyte (SPE) | Poly(ethylene oxide) (PEO), Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) | LiTFSI affects thermal properties and improves processability | mdpi.com |

Graphene Doping

Chemical doping is a critical process for tailoring the electronic properties of graphene for applications in electronics and photovoltaics. Trifluoromethanesulfonimide (triflimide), the parent acid of the trifluoromethanesulfonyl imide group, has been identified as an effective p-type dopant for graphene. guidechem.com Its strong electron-withdrawing nature facilitates the extraction of electrons from the graphene lattice, thereby increasing the concentration of hole charge carriers and enhancing its electrical conductivity. This modification has been shown to improve the efficiency of graphene/silicon Schottky junction solar cells. guidechem.com

Theoretical studies using Density Functional Theory (DFT) support the concept of a strong interaction between imidazole-based structures and graphene. These calculations reveal that a significant electrostatic interaction occurs between the imidazole ring and the graphene sheet, indicating an effective mechanism for charge transfer. wsu.edu This synergy between the trifluoromethanesulfonyl group's doping capability and the imidazole ring's affinity for the graphene surface suggests the potential of this compound as a functional material in graphene-based electronics.

Analytical Chemistry Applications

In analytical chemistry, the detection and quantification of specific compounds rely on robust and sensitive methodologies. While specific methods for this compound are not extensively detailed, established analytical techniques for its core imidazole structure are well-documented and directly applicable.

Reagent in Detection and Quantification Methods

The imidazole ring is a common moiety in many chemical and biological systems, and its detection is of significant interest. High-performance liquid chromatography (HPLC) is a primary technique used for the separation and quantification of imidazole derivatives. google.comnih.gov For instance, a liquid chromatography method has been developed to detect imidazole as a related substance in pharmaceutical starting materials. google.com This method typically employs an amide-bonded silica (B1680970) gel column with a mobile phase consisting of an acetonitrile-water mixture, and detection is performed using a UV detector at wavelengths around 200-230 nm. google.com

For more complex matrices or lower concentrations, liquid chromatography coupled with mass spectrometry (LC-MS) provides enhanced specificity and sensitivity. wiley.com This technique has been used to identify and quantify various imidazole derivatives in atmospheric aerosol particles, achieving limits of detection in the nanomolar range. wiley.com These established chromatographic methods provide a strong foundation for the development of analytical protocols to detect and quantify this compound in various samples.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Amide bonded silica gel | google.com |

| Mobile Phase | Acetonitrile-Water (20:80 v/v) | google.com |

| Flow Rate | 1.0 ml/min | google.com |

| Column Temperature | 35 °C | google.com |

| Detection Wavelength | 210 nm | google.com |

Computational Chemistry and Theoretical Studies

Computational chemistry provides invaluable molecular-level insights into the structure, properties, and interactions of chemical compounds. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding and predicting the behavior of complex molecules like this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to study molecules containing trifluoromethanesulfonyl and imidazole groups to predict their geometries, electronic properties, and interactions with other materials. nih.govmdpi.com

In studies of related systems, such as ionic liquids based on the bis(trifluoromethanesulfonyl)imide anion, DFT calculations are used to analyze host-guest interactions and elucidate electronic structures. nih.gov These calculations often employ hybrid functionals like Becke, 3-parameter, Lee–Yang–Parr (B3LYP) combined with appropriate basis sets such as def2-SVP. nih.govmdpi.com Such studies can determine optimized molecular geometries and calculate key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter that helps predict a molecule's chemical reactivity and stability. These theoretical approaches are essential for the rational design of new materials and for interpreting experimental observations at a fundamental level. nih.govmdpi.com

| Compound Type | Computational Method | Calculated Properties | Significance | Reference |

|---|---|---|---|---|

| Carborane-substituted bis(tetrazolyl)-s-triazines | DFT B3LYP/6-311+G* | Geometrical structures, HOMO/LUMO energies, Enthalpies of formation | Predicts molecular stability and energetic properties | mdpi.com |

| Ionic Liquid @ Metal-Organic Framework | DFT B3LYP/def2-SVP | Electronic structure, Host-guest molecular interactions | Provides insight into interactions within hybrid materials | nih.gov |

| Imidazole Derivatives | DFT | Analysis of molecular orbitals and reactivity descriptors | Enhances understanding of ionic conductivity in polymer electrolytes | unipma.ac.id |

Ab Initio Molecular Dynamics for Proton Transport

While direct studies on this compound are not available, ab initio molecular dynamics (AIMD) is a powerful computational method used to study proton transport in related imidazole-based systems. acs.org This technique simulates the dynamic behavior of atoms and electrons in a system from first principles, providing detailed insights into complex processes like proton transfer. acs.org

In studies of liquid imidazole, AIMD simulations have been instrumental in elucidating the Grotthuss mechanism of proton transport, where protons hop between imidazole molecules through a network of hydrogen bonds. acs.orgresearchgate.net These simulations have shown that proton transport is dominated by structural diffusion, with the diffusion of the proton defect being significantly faster than the self-diffusion of the imidazole molecules themselves. acs.orgarxiv.org The process involves rapid proton transfer on a sub-picosecond timescale, followed by a slower, rate-determining reorientation of the imidazole molecules to facilitate the next hop. researchgate.netaps.org

Furthermore, AIMD has been applied to imidazolium-based protic ionic liquids, some of which contain the bis(trifluoromethanesulfonyl)imide anion, to understand how the composition and structure of the liquid affect proton conductivity. rsc.org These studies reveal that the formation of hydrogen-bonded chains is crucial for efficient proton transport. rsc.org

Given these precedents, AIMD could be a valuable tool for investigating the potential role of this compound in proton transport phenomena. Theoretical studies could model how the presence of the triflyl group on the imidazole ring influences the proton affinity of the other nitrogen atom and the molecule's ability to participate in hydrogen bonding networks. Such research could explore whether this compound can act as a proton conductor under anhydrous conditions, a property of significant interest for applications such as fuel cell membranes. nih.govfrontiersin.org Computational studies on the proton and methyl cation affinities of substituted imidazoles have already demonstrated that electron-withdrawing groups, such as the triflyl group, lower the proton affinity. nih.gov AIMD simulations could provide a dynamic picture of how this electronic effect translates into the kinetics and mechanism of proton transfer in a condensed phase.

Safety and Handling Considerations in Research Settings

Stability and Explosion Risks of Related Azide (B81097) Reagents

The use of azide-containing reagents in chemical synthesis is widespread, but it is accompanied by significant safety challenges. pitt.edu Both organic and inorganic azides can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition with minimal energy input. pitt.edustanford.edu Trifluoromethanesulfonyl azide (triflyl azide, TfN₃), a reagent used for diazo transfer reactions, is a prominent example of a hazardous compound in this class. msu.edursc.org

Triflyl azide is highly reactive and unstable; it is recommended that it only be handled in solution and never concentrated. msu.edulookchem.com Several severe explosions have been documented involving sulfonyl azides, underscoring their hazardous nature. nih.gov The stability of organic azides is a critical factor, and general guidelines have been developed to assess their risk. One such guideline is the "Rule of Six," which suggests there should be at least six carbon atoms for every energetic functional group (like an azide) to provide enough dilution to render the compound relatively safe. pitt.edu Another metric involves the carbon-to-nitrogen (C/N) ratio, where a higher ratio generally indicates greater stability. pitt.edustanford.edu

The health hazards associated with azides are also significant. Exposure can occur through inhalation, ingestion, or skin absorption, with symptoms ranging from skin and eye irritation to severe systemic effects like low blood pressure, respiratory failure, and convulsions. pitt.edufsu.edu Furthermore, mixing azides with acids can generate hydrazoic acid, which is both highly toxic and explosive. pitt.eduresearchgate.net

A particularly critical risk arises from the reaction of azides with certain solvents. The use of halogenated solvents, such as dichloromethane (B109758) (CH₂Cl₂), in reactions involving sodium azide can lead to the formation of extremely unstable and explosive byproducts like diazidomethane. pitt.edustanford.edulookchem.com Several laboratory explosions have been attributed to the formation of diazidomethane when using this solvent in conjunction with an azide source. lookchem.com

| Reagent/Compound | Key Hazards | Precautionary Measures |

| Triflyl Azide (TfN₃) | Highly reactive and unstable; potentially explosive. msu.edu | Must be prepared and used in solution; never concentrate. msu.edu Use of hood sashes as blast shields is recommended. msu.edu |

| Sodium Azide (NaN₃) | Toxic. msu.edu Forms highly toxic and explosive hydrazoic acid when mixed with acids. pitt.edu Can form explosive heavy metal azides. stanford.edu | Avoid contact with acids and heavy metals. pitt.edustanford.edu Do not use metal spatulas for handling. stanford.edu |

| Diazidomethane | Extremely unstable and perilous; known to cause explosions with minimal provocation. lookchem.com | Avoid using halogenated solvents like dichloromethane with azide sources. pitt.edulookchem.com |

| General Organic Azides | Can be sensitive to heat, shock, light, and pressure, leading to violent decomposition. pitt.edu | Store below room temperature away from energy sources. stanford.edu Assess stability using metrics like the C/N ratio or "Rule of Six". pitt.edu |

Development of Safer Synthetic Procedures

The inherent risks associated with reagents like triflyl azide have spurred significant research into developing safer synthetic methodologies. These efforts focus on modifying existing procedures, designing more stable reagents, and employing modern technologies like flow chemistry.

A key advancement in the safe preparation and use of triflyl azide has been the substitution of the hazardous solvent dichloromethane with toluene. lookchem.com Toluene is inert to sodium azide under the reaction conditions, thereby preventing the formation of explosive diazidomethane. lookchem.com This simple solvent change significantly enhances the safety of diazo transfer reactions using triflyl azide. researchgate.net

Another strategy is the development of alternative, more stable diazo transfer reagents. Imidazole-1-sulfonyl azide, for example, has been developed as a safer alternative, with optimized protocols designed to minimize explosion risks and ensure suitability for large-scale preparations. nih.gov

Furthermore, modern synthetic technologies offer robust solutions for handling hazardous reactions. Continuous flow chemistry, for instance, minimizes the volume of reactive intermediates present at any given moment, thereby reducing the potential impact of an uncontrolled exothermic event or decomposition. researchgate.netenergy.gov This technique allows for precise control over reaction parameters such as temperature and residence time, leading to improved safety and reproducibility. acs.org Flow systems have been successfully developed for the synthesis of various imidazole-containing compounds and other reactive intermediates, demonstrating the technology's potential for mitigating risks associated with hazardous materials. rsc.orggoogle.com

In the broader context of triflylating agents, safer alternatives to highly reactive precursors like triflic anhydride (B1165640) have also been explored. One innovative approach involves the ex situ generation of trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F) gas in a two-chamber system. nih.govkuleuven.be This method uses a bench-stable solid precursor and allows for the safe, controlled use of the gaseous reagent for synthesizing triflates and triflamides, often with higher yields and selectivity compared to traditional methods. nih.gov Such procedures represent a significant step forward in making powerful synthetic transformations safer and more accessible for laboratory-scale synthesis.

常见问题

Q. What are the standard synthetic routes for preparing 1-(Trifluoromethanesulfonyl)imidazole in laboratory settings?

The compound is typically synthesized via nucleophilic substitution between trifluoromethanesulfonyl chloride and imidazole. Key steps include:

- Reaction Conditions : Conducted under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the sulfonyl chloride.

- Base Selection : Use of triethylamine or pyridine to neutralize HCl byproducts .

- Purification : Column chromatography or recrystallization to isolate the product. Example protocol: Equimolar imidazole and trifluoromethanesulfonyl chloride are stirred with triethylamine at 0°C for 2 hours, followed by room temperature reaction for 12 hours. Yields range from 65–85% depending on purity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological approaches include:

- Nuclear Magnetic Resonance (NMR) : , , and NMR to confirm substitution patterns and trifluoromethyl group integration .

- Infrared (IR) Spectroscopy : Peaks at ~1350–1150 cm (S=O stretching) and ~1130 cm (C-F vibrations) .

- Elemental Analysis : Validate C, H, N, and S content against theoretical values .

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. What role does this compound play in the development of anhydrous proton-conducting materials?

The compound’s sulfonyl and imidazole groups enable hydrogen-bonding networks in polymers. For example:

- Proton Transport : When integrated into polybenzimidazole (PBI) matrices, it facilitates anhydrous proton conduction via imidazole ring interactions and sulfonyl group polarization. Proton conductivity values range from to S/cm at 120°C .

- Experimental Design : Composite membranes are prepared by infiltrating this compound derivatives into PBI, followed by thermal curing. Conductivity is measured via electrochemical impedance spectroscopy (EIS) .

Q. How do structural modifications of the imidazole ring influence the electrochemical stability of trifluoromethanesulfonyl-containing ionic liquids?

Substituents on the imidazole ring alter solvation dynamics and ion-pair dissociation:

- Electrolyte Studies : Derivatives with bulky groups (e.g., methyl or benzyl) reduce ion aggregation, enhancing lithium-ion mobility in carbonate-based electrolytes. Ionic conductivities of ~1–5 mS/cm are achievable at 25°C .

- Methodological Insight : Use Raman spectroscopy to probe Li-sulfonyl interactions and DFT calculations to model solvation shells. Conflicting solvation data in mixed carbonates (e.g., EC/DMC) can be resolved by comparing vibrational modes of symmetric vs. asymmetric sulfonyl stretching .

Q. How can researchers resolve contradictions in solvation studies involving this compound derivatives in lithium-ion electrolytes?

Contradictions often arise from solvent composition and salt concentration effects. Strategies include:

- Variable Solvent Ratios : Test binary/ternary mixtures (e.g., EC:PC:DMC) to identify preferential solvation trends.

- Spectroscopic Analysis : Compare IR/Raman data for Li-TFSI and Li-carbonate interactions to quantify coordination numbers .

- Computational Modeling : MD simulations to map Li migration barriers in different solvent environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。